The compound 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structure and potential applications in various fields, particularly in medicinal chemistry and materials science. Its molecular formula is , and it features a dioxaborolane ring which is characterized by the presence of two oxygen atoms and a boron atom in a cyclic structure. This compound is often utilized for its reactivity in chemical synthesis and its biological properties.
The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
This compound has potential applications in several areas:
Several compounds share structural similarities with 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 942069-69-4 | Similar dioxaborolane structure; different halogen substitution pattern |
| 2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1046862-08-1 | Shares dioxaborolane ring; variation in methoxy positioning |
| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | Lacks halogen substituents; focuses on methoxy functionality |
These compounds exhibit unique characteristics that may influence their reactivity and biological activity compared to 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, making them interesting candidates for further research in synthetic and medicinal chemistry.